molecular formula C28H27ClN4O3S B2967600 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 422278-85-1

2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2967600
CAS No.: 422278-85-1
M. Wt: 535.06
InChI Key: UERGSBZUHXVVSP-UHFFFAOYSA-N
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Description

2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a quinazolinone core, a morpholine ring, and a sulfanyl group, making it a unique and versatile molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Industry: The compound can be explored for its potential as a lead compound in the development of new drugs.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Future research could involve studying the biological activity of this compound and its derivatives, as well as optimizing its synthesis . It could also involve investigating its mechanism of action and potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Attachment of the Benzyl Group: The benzyl group is typically introduced through alkylation reactions using benzyl halides.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiol reagents.

    Final Coupling with Acetamide: The final step involves coupling the intermediate with N-[(2-chlorophenyl)methyl]acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core or the morpholine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine itself and its derivatives, which are used in various industrial applications.

    Sulfanyl Compounds: Compounds with a sulfanyl group, such as thiols and sulfides, which are used in various chemical reactions and as intermediates in organic synthesis.

Uniqueness

2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is unique due to its combination of a quinazolinone core, morpholine ring, and sulfanyl group, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c29-24-9-5-4-8-21(24)17-30-26(34)19-37-28-31-25-11-10-22(32-12-14-36-15-13-32)16-23(25)27(35)33(28)18-20-6-2-1-3-7-20/h1-11,16H,12-15,17-19H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERGSBZUHXVVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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